Although the specific synthesis protocol for 1-(4-Bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is not available, the synthesis of similar [, , ]triazolo[4,3-a]quinazolin-5(4H)-ones generally involves a multi-step approach:
Step 1: Synthesis of substituted 2-hydrazinoquinazolin-4(3H)-ones: This can be achieved by reacting substituted anthranilic acid with cyanogen bromide followed by treatment with hydrazine hydrate. [, ]
Step 2: Cyclization: The substituted 2-hydrazinoquinazolin-4(3H)-ones are then cyclized using various reagents like aliphatic acids, aldehydes, carbon disulfide, or acetylacetone to form the triazole ring. [, , ]
Step 3: Further modifications: Depending on the desired substitutions on the triazoloquinazolinone scaffold, additional steps like alkylation, acylation, or nucleophilic substitution might be employed. [, ]
Chemical Reactions Analysis
Nucleophilic Substitution: The bromine atom in the 4-bromothiophene moiety can potentially undergo nucleophilic substitution reactions with various nucleophiles, allowing for further structural diversification. []
Interaction with Enzymes: These compounds can inhibit various enzymes like kinases, proteases, and phosphodiesterases, potentially through binding to the active site or allosteric sites. [, ]
Receptor Modulation: Some [, , ]triazolo[4,3-a]quinazolin-5(4H)-ones have been reported to modulate G protein-coupled receptors, affecting downstream signaling pathways. []
Applications
While 1-(4-Bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has not been specifically studied for any applications, the diverse biological activities exhibited by [, , ]triazolo[4,3-a]quinazolin-5(4H)-ones suggest several potential areas of interest:
Anticancer Agents: This class of compounds has shown promising anticancer activity against various cancer cell lines. []
Antimicrobial Agents: Some derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. []
Central Nervous System (CNS) Active Agents: [, , ]triazolo[4,3-a]quinazolin-5(4H)-ones have demonstrated activity in modulating CNS targets, suggesting potential applications in treating neurological disorders. []
Compound Description: This compound was synthesized and characterized using various spectroscopic methods and X-ray crystallography [, ]. Density functional theory (DFT) calculations were employed to study its structural properties, including geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis [, ]. Molecular docking studies indicated favorable interactions with the SHP2 protein, suggesting potential inhibitory activity [, ]. This compound exhibited greater inhibitory activity against the SHP2 protein at 10 μM compared to the reference compound SHP244 [].
Relevance: This compound shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. The main difference lies in the substituents at the 1- and 4-positions. While 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has a 4-bromothiophen-2-yl group at the 1- position and a phenethyl group at the 4-position, this compound possesses a more complex substituted phenyl ring at the 1- position and a 2-chlorobenzyl group at the 4-position.
Compound Description: This compound, featuring substitutions on the phenyl ring at the 1-position and a 2-chlorobenzyl group at the 4-position of the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core, was synthesized and investigated for its antitumor activity [].
Relevance: Similar to the previous compound, this structure also shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one system with 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. It exhibits variations in the substituents at the 1- and 4-positions. The presence of different substituents at these positions highlights the potential for modifications in this chemical class to target specific biological activities.
Compound Description: This compound, synthesized and characterized using DFT calculations and X-ray crystallography [], showcases a nitro group and a pyrrolidinyl substituent on the phenyl ring at the 1-position, along with a 2-chlorobenzyl group at the 4-position of the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core.
Relevance: This compound further exemplifies the structural diversity possible within the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one class, sharing the core structure with 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one but differing in the substituents at the 1- and 4- positions. This suggests that modifications at these positions can be explored to fine-tune the physicochemical properties and potential biological activities of these compounds.
Compound Description: This compound, characterized using DFT calculations and X-ray crystallography [], features a pyrrolidinylmethyl group at the 1-position and a thiophen-2-ylmethyl group at the 4-position of the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core.
Compound Description: This class of compounds, characterized by a methyl group at the 1-position of the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core, is generated through the reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone []. This reaction pathway highlights a method for synthesizing compounds within this chemical class.
1-Alkyl-, 1-Aryl-, and 1-Mercapto-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones
Compound Description: This series of compounds, featuring alkyl, aryl, or mercapto substituents at the 1-position and a phenyl group at the 4-position of the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core, is synthesized from 2-hydrazino-3-phenyl-4(3H)-quinazolinone []. The synthesis involves reacting the starting material with various reagents such as aliphatic acids, aldehydes, and carbon disulfide.
Relevance: The synthesis of these compounds highlights the versatility of the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one scaffold, demonstrating the feasibility of incorporating diverse substituents at the 1- and 4-positions. This versatility allows for the exploration of a wide range of structural analogs, including 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.
Compound Description: These compounds, characterized by an alditol group at the 1-position of the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core, are synthesized from aldehydo-sugar (4-oxoquinazolin-2-yl)hydrazones [, ]. The synthesis involves a multi-step process starting with the reaction of 2-hydrazino-quinazolin-4(3H)-one with aldoses.
Relevance: This class of compounds exemplifies the possibility of incorporating sugar moieties into the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one framework, potentially influencing its pharmacokinetic properties and biological activity. While 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one does not possess a sugar moiety, this example illustrates the potential for structural diversification of the core scaffold.
Compound Description: This series of compounds, featuring an aryl group at the 4-position and a carboxamide group at the 8-position of the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core, was synthesized and evaluated for their potential antineurotic activity []. Computer predictions using the PASS program suggested that these compounds might be effective for treating male reproductive and erectile dysfunction [].
Relevance: While this class of compounds differs from 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one in their substitution patterns, they underscore the potential of the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core as a pharmacophore for developing new drugs.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.